![molecular formula C22H28ClNO2 B13761164 diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 25389-42-8](/img/structure/B13761164.png)
diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride is a heterocyclic organic compound with the molecular formula C22H28ClNO2 and a molecular weight of 373.916 g/mol . It is also known by its IUPAC name, diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium chloride. This compound is primarily used in experimental and research settings .
Vorbereitungsmethoden
The synthesis of diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride involves the esterification of 9-ethylfluorene-9-carboxylic acid with diethylaminoethanol, followed by the formation of the chloride salt . The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors or enzymes, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride can be compared with other similar compounds such as:
9-Ethylfluorene-9-carboxylic acid: This compound is a precursor in the synthesis of this compound.
Diethylaminoethanol: Another precursor used in the synthesis of the target compound.
Fluorene derivatives: These compounds share a similar fluorene backbone and exhibit comparable chemical properties.
Eigenschaften
CAS-Nummer |
25389-42-8 |
|---|---|
Molekularformel |
C22H28ClNO2 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-22(21(24)25-16-15-23(5-2)6-3)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22;/h7-14H,4-6,15-16H2,1-3H3;1H |
InChI-Schlüssel |
BDZXRUXEZAOBSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OCC[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
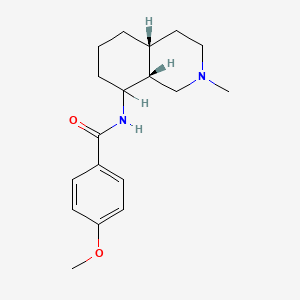
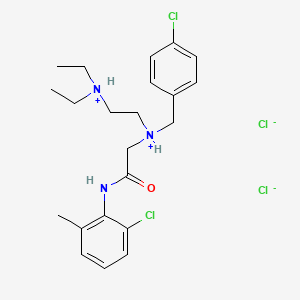
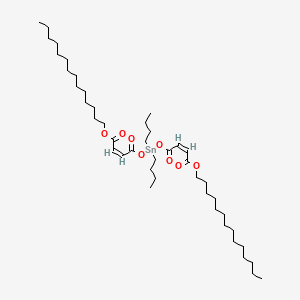

![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
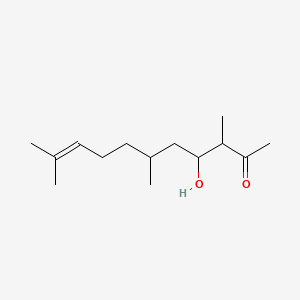
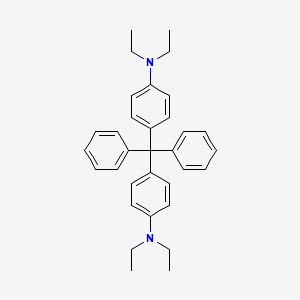
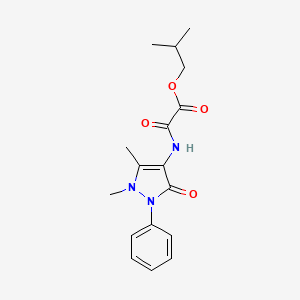
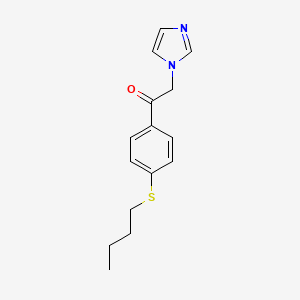
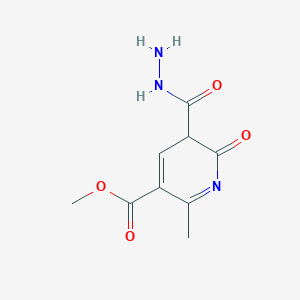

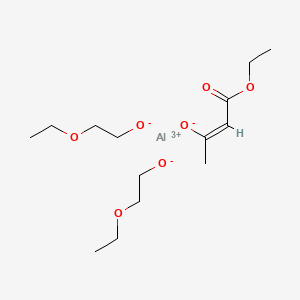
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
